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Introduction

DNA extraction is a fundamental procedure in molecular biology, essential for a wide range of
downstream applications, from PCR and sequencing to drug discovery and development. The
selection of the lysis agent is critical to ensure efficient cell disruption and release of high-
quality nucleic acids. Sodium choleate, a bile salt and an anionic detergent, presents a viable,
non-denaturing option for cell lysis.[1] Its ability to disrupt lipid bilayers and solubilize
membrane components facilitates the release of intracellular contents, including DNA.[2][3]
This document provides a detailed protocol for DNA extraction from mammalian cells utilizing
sodium choleate and outlines the principles behind the key steps.

Principle of the Method

This protocol employs sodium choleate as the primary component in the lysis buffer to disrupt
cell membranes. As an anionic detergent, sodium choleate effectively solubilizes the lipid and
protein components of the cell membrane, leading to cell lysis and the release of nucleic acids.
[1][2][3] The protocol follows a "salting-out" procedure where, after cell lysis, proteins and other
cellular debris are precipitated by adding a high concentration of salt, such as sodium chloride.
The DNA remains in the supernatant and is subsequently precipitated using isopropanol, then
washed with ethanol to remove residual salts and other impurities.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14812039?utm_src=pdf-interest
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://www.nbinno.com/?news/WIU-sodium-cholate-properties-applications-and-manufacturing
https://www.sourceherb.com/herb-extract/sodium-cholate.html
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.benchchem.com/product/b14812039?utm_src=pdf-body
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://www.nbinno.com/?news/WIU-sodium-cholate-properties-applications-and-manufacturing
https://www.sourceherb.com/herb-extract/sodium-cholate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14812039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Materials and Reagents

Reagent

Concentration/Specification

Phosphate-Buffered Saline (PBS)

1X, sterile

Lysis Buffer

50 mM Tris-HCI (pH 8.0), 100 mM EDTA, 150
mM NaCl, 1-2% (w/v) Sodium Choleate

Proteinase K

20 mg/mL solution

RNase A

10 mg/mL solution

Saturated Sodium Chloride (NaCl)

~6 M

Isopropanol

100%, ice-cold

Ethanol

70%, ice-cold

TE Buffer or Nuclease-Free Water

1X (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or

sterile, nuclease-free water

Detailed Experimental Protocol

This protocol is designed for the extraction of genomic DNA from a pellet of approximately 1-5

million cultured mammalian cells.

1. Cell Pellet Preparation: a. For adherent cells, wash with PBS, then detach using trypsin-

EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes to

pellet the cells. b. For suspension cells, directly centrifuge the cell culture at 500 x g for 5

minutes to obtain a cell pellet. c. Carefully discard the supernatant and wash the cell pellet

once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant completely.

2. Cell Lysis: a. Resuspend the cell pellet in 400 pL of Lysis Buffer. Pipette up and down gently

to ensure the cells are fully suspended. b. Add 20 pL of Proteinase K (20 mg/mL) to the cell

suspension. Mix gently by inverting the tube. c. Incubate the mixture in a water bath at 56°C for

1-3 hours, or overnight, with occasional gentle mixing. This step facilitates the digestion of

proteins.

3. RNase Treatment: a. Cool the lysate to room temperature. b. Add 5 puL of RNase A (10

mg/mL) to the lysate. c. Incubate at 37°C for 30-60 minutes to degrade RNA.
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4. Protein Precipitation: a. Add 150 pL of saturated NaCl solution to the lysate. b. Vortex the
tube vigorously for 15-20 seconds. A white, flocculent precipitate of proteins and cellular debris
should become visible. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.

5. DNA Precipitation: a. Carefully transfer the clear supernatant containing the DNA to a new,
clean microcentrifuge tube. Be cautious not to disturb the protein pellet. b. Add an equal
volume (approximately 550-600 uL) of ice-cold 100% isopropanol to the supernatant. c. Gently
invert the tube several times until a white, stringy precipitate of DNA is visible. d. Incubate at
-20°C for at least 1 hour to enhance DNA precipitation. For higher yields, an overnight
incubation is recommended.

6. DNA Washing and Resuspension: a. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet
the DNA. b. Carefully decant the supernatant. c. Wash the DNA pellet by adding 500 pL of ice-
cold 70% ethanol. This step removes residual salts and other contaminants. d. Centrifuge at
12,000 x g for 5 minutes at 4°C. e. Carefully discard the ethanol supernatant. f. Air-dry the
pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult
to dissolve. g. Resuspend the DNA pellet in 50-100 pL of TE buffer or nuclease-free water.
Pipette gently to dissolve the DNA. Incubation at 55-65°C for 10-15 minutes can aid in
dissolution.

Quantitative Data Summary

The yield and purity of the extracted DNA should be assessed using spectrophotometry (e.g.,
NanoDrop) or fluorometric methods (e.g., Qubit). The following table provides expected values
for high-quality DNA suitable for most downstream applications.
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Parameter Expected Value Notes
Yield can vary significantly
DNAYield 5-30 pg per 106 cells depending on cell type and
confluency.
_ Aratio below 1.8 may indicate
A260/A280 Ratio 1.8-2.0 _ o
protein contamination.
A lower ratio may indicate
A260/A230 Ratio >2.0 contamination with salts or

organic compounds.

Experimental Workflow Diagram
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Caption: Workflow for genomic DNA extraction using sodium choleate.
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Signaling Pathway Diagram (Logical Relationship)

The process of DNA extraction using sodium choleate does not involve a biological signaling
pathway. Instead, it is a series of chemical and physical steps. The following diagram illustrates
the logical relationship and the function of the key reagents in the process.
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Caption: Functional relationship of key reagents in the DNA extraction protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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